molecular formula C15H11NO B13998248 3,4-Diphenylisoxazole CAS No. 7467-78-9

3,4-Diphenylisoxazole

Cat. No.: B13998248
CAS No.: 7467-78-9
M. Wt: 221.25 g/mol
InChI Key: UAVZKRLWYOSHHP-UHFFFAOYSA-N
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Description

3,4-Diphenylisoxazole is a heterocyclic compound with the molecular formula C15H11NO. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of drugs with various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenylisoxazole typically involves the cycloaddition reaction of dipolarophiles with nitrile oxides. One common method is the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a Cu/Al2O3 surface under ball-milling conditions . This method is solvent-free and allows for the synthesis of isoxazoles in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Diphenylisoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial histidine kinases by binding to the ATP-binding domain, which shares high similarity to the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . This interaction disrupts essential bacterial processes, leading to growth inhibition.

Comparison with Similar Compounds

Properties

CAS No.

7467-78-9

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3,4-diphenyl-1,2-oxazole

InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-16-15(14)13-9-5-2-6-10-13/h1-11H

InChI Key

UAVZKRLWYOSHHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3

Origin of Product

United States

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